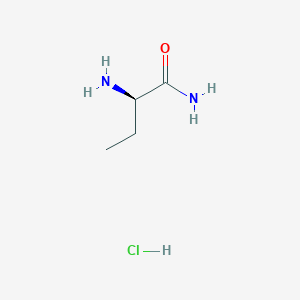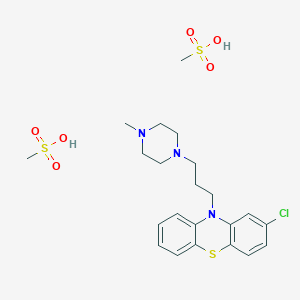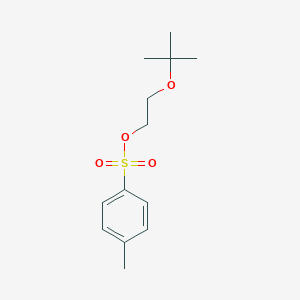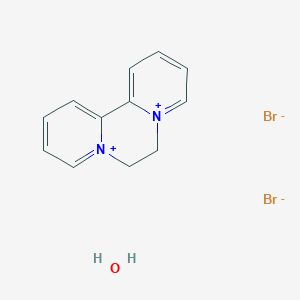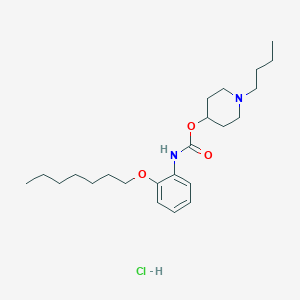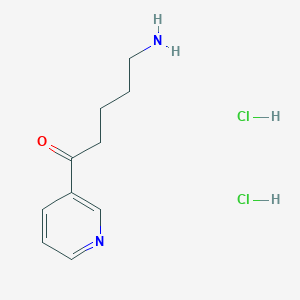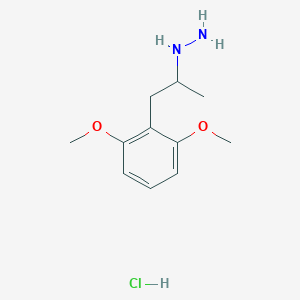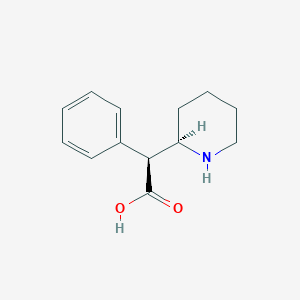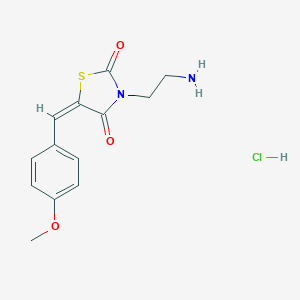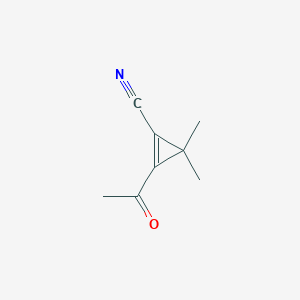
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, also known as DMC, is a compound that has gained significant attention in the scientific community due to its unique properties. DMC is a cyclopropene derivative that has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In
Wirkmechanismus
The mechanism of action of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have a range of biochemical and physiological effects. In animal studies, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have insecticidal and fungicidal properties in plants. However, the exact mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile in lab experiments is its unique properties, which make it a versatile building block for the synthesis of various compounds and materials. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is also relatively easy to synthesize and can be obtained in high yields.
However, one of the main limitations of using 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile in lab experiments is its instability. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is highly reactive and can undergo rapid decomposition, making it difficult to handle and store. This can also make it challenging to study the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile.
Zukünftige Richtungen
There are many potential future directions for research on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. One area of interest is the development of new pharmaceuticals and drug delivery systems based on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. Another area of interest is the development of new materials and polymers based on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile for electronic and optical devices.
There is also potential for further research on the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. This could involve studying the interactions of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile with biological molecules and investigating its effects on various cellular processes.
Conclusion:
In conclusion, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, or 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, is a versatile compound with potential applications in various fields, including pharmaceuticals, agriculture, and materials science. While the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile are not fully understood, it has been shown to have unique properties that make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile involves the reaction of 2,3-dimethylbutadiene with acrylonitrile in the presence of a catalyst such as palladium or nickel. The reaction proceeds through a cycloaddition mechanism to form the cyclopropene ring. The yield of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile can be improved by optimizing the reaction conditions, including the temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have antitumor, anti-inflammatory, and analgesic properties. It has also been investigated as a potential drug delivery system due to its ability to form stable complexes with certain drugs.
In the agricultural industry, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have insecticidal and fungicidal properties. It has been used as a natural pesticide to control pests and diseases in crops. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has also been investigated as a potential plant growth regulator due to its ability to stimulate plant growth and enhance crop yield.
In materials science, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been used as a building block for the synthesis of various polymers and materials. It has been shown to have unique optical and electronic properties, making it a promising candidate for the development of new materials for electronic and optical devices.
Eigenschaften
CAS-Nummer |
109073-20-3 |
|---|---|
Produktname |
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile |
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-acetyl-3,3-dimethylcyclopropene-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c1-5(10)7-6(4-9)8(7,2)3/h1-3H3 |
InChI-Schlüssel |
HZACVLAFKLXXPS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C1(C)C)C#N |
Kanonische SMILES |
CC(=O)C1=C(C1(C)C)C#N |
Synonyme |
1-Cyclopropene-1-carbonitrile, 2-acetyl-3,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



